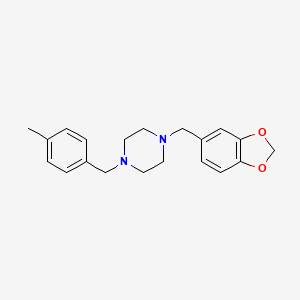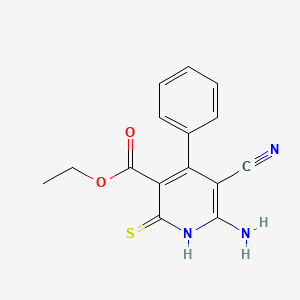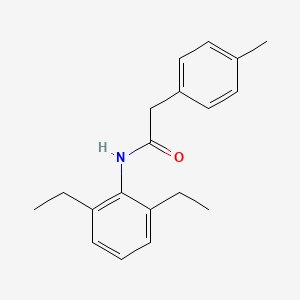
N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents like ethanol, methanol, and chloroform.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, DPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. DPA has also been studied for its potential use as a drug delivery agent due to its ability to form inclusion complexes with various drugs. In material science, DPA has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In agriculture, DPA has been studied for its potential use as a plant growth regulator.
Mécanisme D'action
The mechanism of action of DPA is not fully understood. However, it is believed that DPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in various physiological processes, including inflammation, pain, and fever.
Biochemical and Physiological Effects:
DPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. DPA has also been shown to reduce the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. DPA has been found to be safe and well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPA in lab experiments is its ability to form inclusion complexes with various drugs, which can improve their solubility and bioavailability. DPA is also relatively easy to synthesize and has a moderate yield. However, one of the limitations of using DPA in lab experiments is its relatively low potency compared to other anti-inflammatory drugs like aspirin and ibuprofen.
Orientations Futures
There are several future directions for research on DPA. One potential area of research is the development of DPA-based drug delivery systems for various therapeutic agents. Another area of research is the synthesis of new derivatives of DPA with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of DPA and its potential applications in various fields.
Conclusion:
In conclusion, DPA is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPA has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use as a drug delivery agent and precursor for the synthesis of MOFs. Further research is needed to fully understand the mechanism of action of DPA and its potential applications in various fields.
Méthodes De Synthèse
DPA can be synthesized using various methods, including the Friedel-Crafts acylation of 2,6-diethylacetanilide with 4-methylbenzoyl chloride, and the reaction of 2,6-diethylacetanilide with 4-methylbenzoyl isocyanate. The yield of DPA synthesis using these methods is around 50-60%.
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-4-16-7-6-8-17(5-2)19(16)20-18(21)13-15-11-9-14(3)10-12-15/h6-12H,4-5,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRLBFSUFUVVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



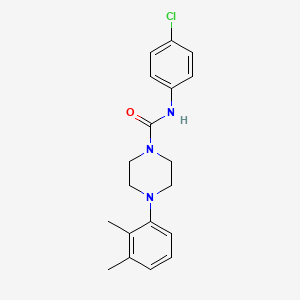
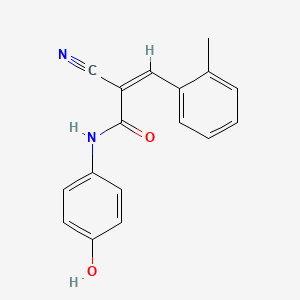
![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)



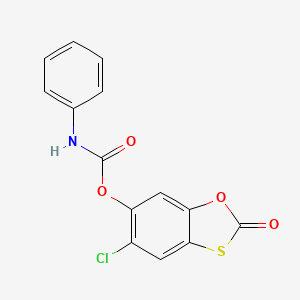
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)
